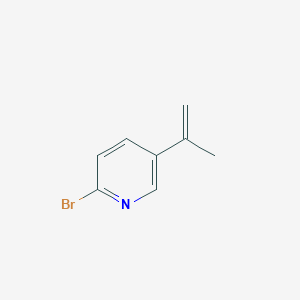![molecular formula C7H12O B3242432 {Spiro[2.3]hexan-1-yl}methanol CAS No. 1515534-09-4](/img/structure/B3242432.png)
{Spiro[2.3]hexan-1-yl}methanol
Overview
Description
{Spiro[2.3]hexan-1-yl}methanol is a unique organic compound characterized by its spirocyclic structure. This compound consists of a hexane ring fused to a three-membered ring, with a methanol group attached to the spiro carbon. The molecular formula of this compound is C7H12O, and it has a molecular weight of 112.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[2.3]hexan-1-yl}methanol typically involves the formation of the spirocyclic structure followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific reaction conditions. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields a spirocyclopropane product . This method can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
{Spiro[2.3]hexan-1-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group in the methanol moiety makes it susceptible to oxidation, forming corresponding aldehydes or carboxylic acids under suitable conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include spirocyclic aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
{Spiro[2.3]hexan-1-yl}methanol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique spirocyclic structure makes it an interesting compound for studying ring strain and conformational analysis .
Mechanism of Action
The mechanism of action of {Spiro[2.3]hexan-1-yl}methanol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure but differ in the ring size and functional groups attached.
Spiro[cyclohexane-1,6’-[2,3]oxepane]-4’-methanol: This compound has a larger ring system and an ether linkage, making it structurally distinct from {Spiro[2.3]hexan-1-yl}methanol.
Uniqueness
{Spiro[2Its spirocyclic structure also contributes to its unique conformational properties and ring strain, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
spiro[2.3]hexan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-6-4-7(6)2-1-3-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPWAZTBRUHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine](/img/structure/B3242352.png)
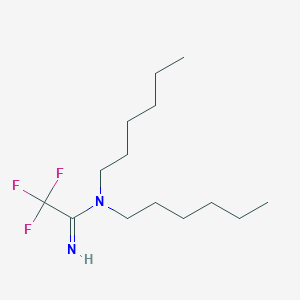
![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B3242363.png)
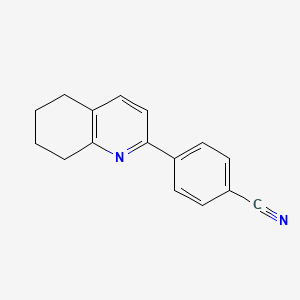
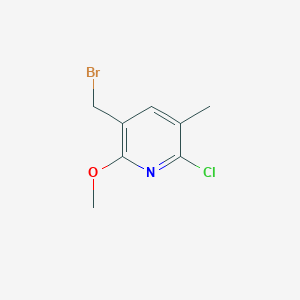
![Spiro[2H-indole-2,2'-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B3242384.png)
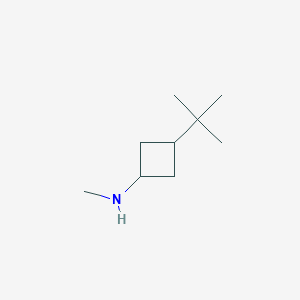
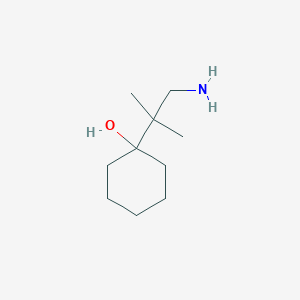
![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/new.no-structure.jpg)
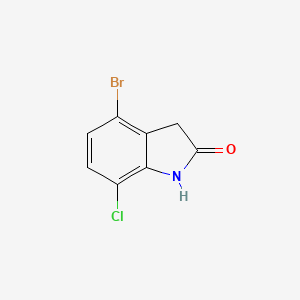
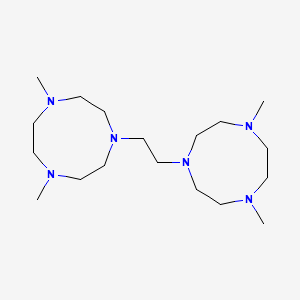
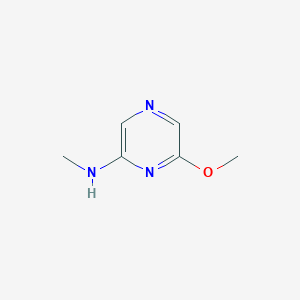
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3242457.png)
